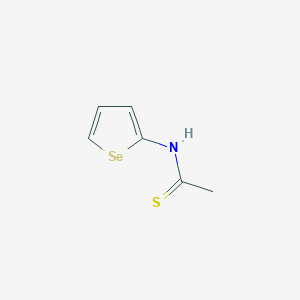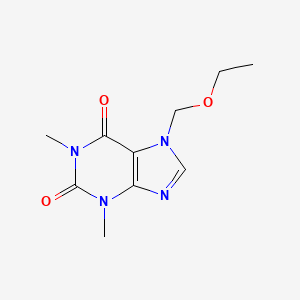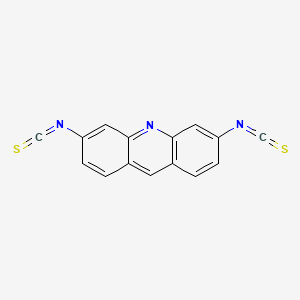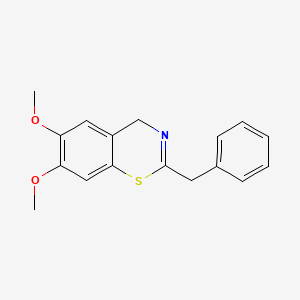
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by a benzene ring fused to a thiazine ring, with benzyl and methoxy substituents at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with formaldehyde and methanol to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, such as microwave irradiation and solvent-free conditions, are also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methoxy positions .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
作用機序
The mechanism of action of 2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA/RNA, acting as a groove binder, which may interfere with the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors involved in inflammation and cancer progression .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Shares the benzothiazine core but differs in the position and type of substituents.
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Contains a benzoxazinone ring instead of a benzothiazine ring.
4-Methyl-6,7-dimethoxycoumarin: Features a coumarin ring with similar methoxy substituents
Uniqueness
2-Benzyl-6,7-dimethoxy-4H-1,3-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxy groups enhances its potential for diverse chemical modifications and biological activities.
特性
CAS番号 |
65448-26-2 |
|---|---|
分子式 |
C17H17NO2S |
分子量 |
299.4 g/mol |
IUPAC名 |
2-benzyl-6,7-dimethoxy-4H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-19-14-9-13-11-18-17(8-12-6-4-3-5-7-12)21-16(13)10-15(14)20-2/h3-7,9-10H,8,11H2,1-2H3 |
InChIキー |
BJUMGBVZHFERSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CN=C(S2)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


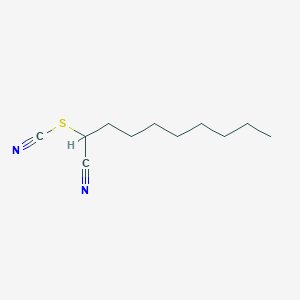
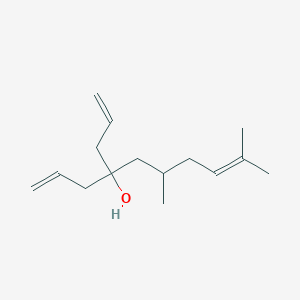
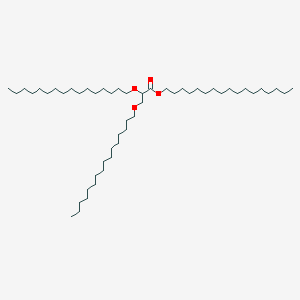
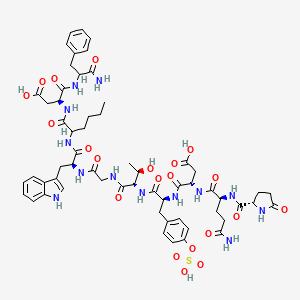
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
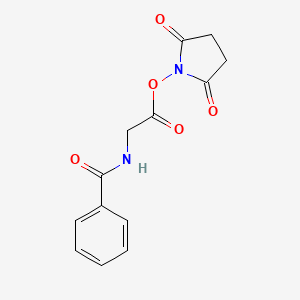
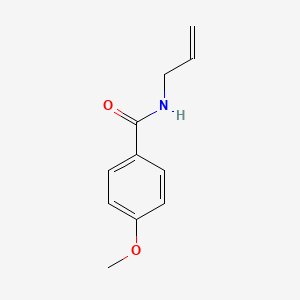
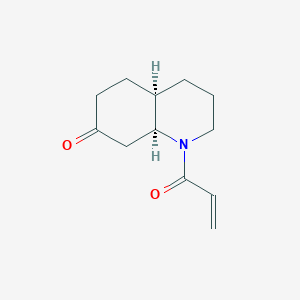
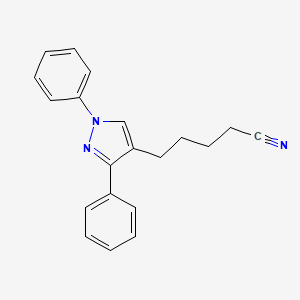
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
